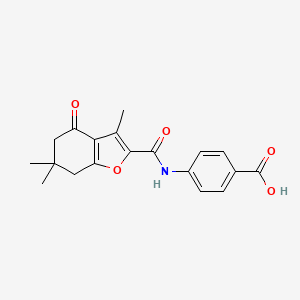

4-(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamido)benzoic acid is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamido)benzoic acid is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₅H₁₈N₂O₃

- CAS Number : 121625-80-7

- Molecular Weight : 278.31 g/mol

The structure includes a benzofuran moiety and a carboxamide group, which may contribute to its biological activities.

Antiinflammatory Properties

Research indicates that derivatives of benzofuran compounds exhibit significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, related compounds have shown selective inhibition of COX-2 with high potency (IC₅₀ values in the nanomolar range) while sparing COX-1 activity. This selectivity is beneficial for reducing side effects typically associated with non-selective NSAIDs .

Antinociceptive Effects

Studies involving animal models have demonstrated that compounds similar to this compound exhibit significant antinociceptive effects. For example, in formalin-induced pain models, these compounds reduced pain responses effectively, suggesting a potential mechanism involving modulation of the opioidergic system . The antinociceptive activity was dose-dependent and was significantly blocked by naloxone, indicating an opioid receptor-mediated mechanism.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of COX Enzymes : The compound's ability to inhibit COX enzymes suggests it may reduce prostaglandin synthesis, leading to decreased inflammation and pain.

- Opioid Receptor Interaction : The antinociceptive effects imply that it may interact with opioid receptors in the central nervous system, enhancing analgesic effects without the typical side effects of opioids.

- Antioxidant Activity : Some studies indicate that benzofuran derivatives possess antioxidant properties that can mitigate oxidative stress-related damage in cells .

Study 1: In Vitro Evaluation of COX Inhibition

In a study evaluating several benzofuran derivatives for their COX inhibition capabilities, one derivative exhibited an IC₅₀ value of 150 nM against COX-2 with a selectivity index (COX-1/COX-2) of 570.6. This highlights the potential for developing selective anti-inflammatory agents based on this chemical scaffold .

Study 2: Antinociceptive Assessment in Animal Models

A series of experiments were conducted using male Wistar rats to assess the antinociceptive properties of related compounds. The results showed significant reductions in pain behaviors across different doses (10 mg/kg to 40 mg/kg), supporting the hypothesis that these compounds can modulate pain pathways effectively .

Properties

IUPAC Name |

4-[(3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-10-15-13(21)8-19(2,3)9-14(15)25-16(10)17(22)20-12-6-4-11(5-7-12)18(23)24/h4-7H,8-9H2,1-3H3,(H,20,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYRPGWEIISROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.